molecular formula C19H23NO3 B5786982 6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5786982
M. Wt: 313.4 g/mol
InChI Key: KPVCVHGAEYCENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine, is a natural alkaloid compound that has been found to have various biological activities. It was first isolated from the Chinese herb Stephania intermedia in 1989. Since then, it has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Binding Studies in Pharmacology

6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its affinity for apamin-sensitive binding sites. It was found that quaternary ammonium derivatives of this compound have higher affinity compared to tertiary amines. The presence of methoxy groups and specific moieties in certain positions on the compound significantly affects its binding affinity, highlighting its potential in pharmacological research (Graulich et al., 2006).

Synthesis and Chemical Behavior

The compound has been a subject of interest in studies focusing on the synthesis of heterocyclic compounds and the examination of their chemical behavior. These studies have explored various aspects such as electrochemical oxidation and the production of different derivatives, providing insights into its chemical properties and potential applications in synthetic chemistry (Sainsbury & Todd, 1992).

Derivative Synthesis and Applications

Research has also been conducted on synthesizing derivatives of this compound and exploring their applications. This includes the synthesis of compounds like 6-oxoisoaporphine and tetrahydroisoquinoline derivatives. Such studies contribute to the understanding of the compound's versatility and potential use in developing new pharmaceuticals or chemical reagents (Sobarzo-Sánchez et al., 2010).

Structural Analysis and Stereochemistry

Structural analysis and determination of the stereochemistry of derivatives of this compound have been crucial in understanding its chemical nature and potential applications. Detailed investigations into the crystal structures and stereochemistry provide essential information for its application in areas like drug design and development (Mondeshka et al., 1992).

properties

IUPAC Name

6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-17-6-4-14(5-7-17)12-20-9-8-15-10-18(22-2)19(23-3)11-16(15)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVCVHGAEYCENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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